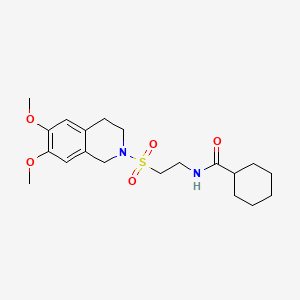

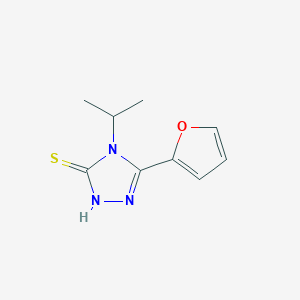

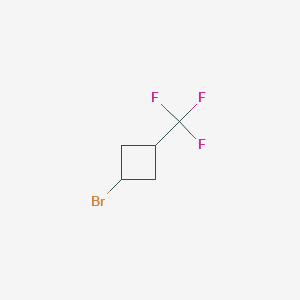

![molecular formula C22H19N3O3S B2547151 2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-76-5](/img/structure/B2547151.png)

2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

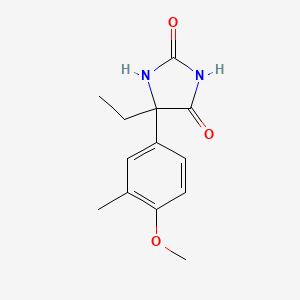

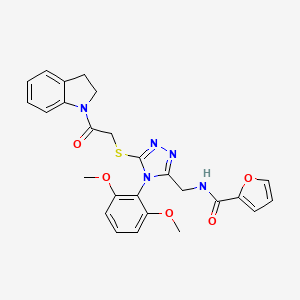

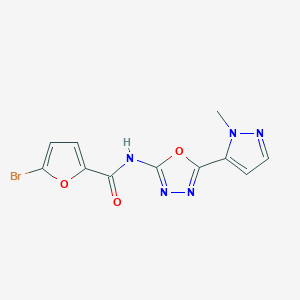

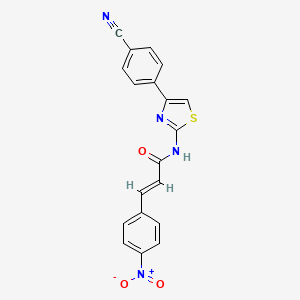

The compound contains a 3,4-dimethoxyphenyl group, a thiazolo[5,4-b]pyridin-2-yl group, and an acetamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The compound’s structure includes a thiazolo[5,4-b]pyridin-2-yl group, which is a fused biheterocycle. This structure is electron-deficient, has high oxidative stability, and a rigid planar structure, enabling efficient intermolecular π–π overlap .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents. The presence of the 3,4-dimethoxyphenyl and thiazolo[5,4-b]pyridin-2-yl groups suggests that it might have interesting optical properties .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The thiazolo[5,4-b]pyridine scaffold has garnered attention due to its potential as an anticancer agent. Researchers have explored derivatives of this compound for their ability to inhibit tumor growth and metastasis. Mechanistic studies suggest interactions with specific cellular targets, making it a promising candidate for further investigation .

LSD1 (Lysine-Specific Demethylase 1) Inhibition

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares structural similarities with our compound, has been studied as a template for designing LSD1 inhibitors. Docking studies indicate that interactions between the nitrogen atom in the pyridine ring and specific amino acids contribute to improved activity. These inhibitors hold potential in epigenetic therapy .

Bacterial Cell Division Inhibition

Practical synthesis of PC 190723, a bacterial cell division protein FtsZ inhibitor, has been achieved using a related scaffold. The compound demonstrated high overall yield and could be valuable in combating bacterial infections .

Transition-Metal-Free Cascade Reactions

Researchers have developed efficient transition-metal-free cascade reactions to synthesize 12H-benzo[4,5]thiazolo[2,3-b]quinazolin-12-one derivatives. These reactions utilize commercially available isatins and 2-haloaryl isothiocyanates. The resulting compounds exhibit interesting biological activities and may find applications in drug discovery .

Crystallography and Structural Studies

The crystal structures of related thiazolo[3,2-a]pyrimidines have been elucidated using X-ray crystallography. These studies provide valuable insights into the compound’s conformation and packing arrangements, aiding in drug design and optimization .

Wirkmechanismus

Target of Action

The compound “2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” contains a thiazolo[5,4-b]pyridine moiety. Compounds with this moiety have been found to exhibit activity against various targets, including kinases and other enzymes .

Mode of Action

The compound may interact with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiazolo[5,4-b]pyridine moiety may form a part of the binding site, interacting with key amino acid residues in the target protein .

Biochemical Pathways

Depending on the specific target of the compound, it could potentially affect various biochemical pathways. For instance, if the compound targets a kinase, it could impact signal transduction pathways .

Pharmacokinetics

The ADME properties of the compound would depend on various factors such as its lipophilicity, size, and charge. The presence of the dimethoxyphenyl and thiazolopyridine moieties could potentially influence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound would depend on its specific target and the pathway it affects. For instance, if it inhibits a kinase involved in cell proliferation, it could potentially have anti-proliferative effects .

Action Environment

Environmental factors such as pH and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and consequently its ability to interact with its target could be influenced by pH .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-27-18-10-5-14(12-19(18)28-2)13-20(26)24-16-8-6-15(7-9-16)21-25-17-4-3-11-23-22(17)29-21/h3-12H,13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXIFVULPVSVRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)

![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)

![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)

![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)

![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)